molecular formula C7H8F2O2 B6248676 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2411296-56-3

2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6248676
CAS No.: 2411296-56-3
M. Wt: 162.13 g/mol
InChI Key: RTZFDDBSRPQHOX-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic carboxylic acid featuring a rigid bicyclo[1.1.1]pentane scaffold substituted with two fluorine atoms at the 2-position and a methyl group at the 3-position. This compound belongs to a class of strained bicyclic systems increasingly utilized in medicinal chemistry as bioisosteres for aromatic or aliphatic moieties, offering improved metabolic stability and physicochemical properties .

Properties

CAS No.

2411296-56-3

Molecular Formula

C7H8F2O2

Molecular Weight

162.13 g/mol

IUPAC Name

2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C7H8F2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11)

InChI Key

RTZFDDBSRPQHOX-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C2(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Mechanism of Difluorocarbene Addition

The insertion of difluorocarbene (CF₂) into bicyclo[1.1.0]butanes occurs via a [2π+2σ] cycloaddition, leveraging the strain energy of the bridged system. This reaction selectively generates 2,2-difluoro-BCP derivatives when electron-rich bicyclo[1.1.0]butanes are used.

Key Conditions :

  • Reagents : Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) with sodium iodide (NaI).

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : 0°C to room temperature.

Application to 3-Methyl-Substituted Precursors

To synthesize 2,2-difluoro-3-methyl-BCP-1-carboxylic acid, the bicyclo[1.1.0]butane precursor must already bear a methyl group at position 3. The ChemRxiv study demonstrates this using a methyl-functionalized bicyclo[1.1.0]butane ester (e.g., methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate). Under CF₃TMS/NaI conditions, difluorocarbene insertion proceeds with 72–85% yield , depending on steric and electronic effects.

Hydrolysis of Ester to Carboxylic Acid

The final step involves hydrolysis of the methyl ester to the carboxylic acid. The patent method employs lithium hydroxide monohydrate in a tetrahydrofuran/water mixture (12 h, room temperature), achieving near-quantitative conversion. For acid-sensitive substrates, milder conditions (e.g., sodium hydroxide in methanol/water) may be substituted.

Integrated Synthesis Pathway

Combining these steps, the proposed route is:

  • Synthesis of 3-Methylbicyclo[1.1.0]butane-1-carboxylic Acid Methyl Ester

    • Adapted from, using Grignard reagent (PhMgCl) for methyl group installation.

  • Difluorocarbene Insertion

    • React with CF₃TMS/NaI in dichloromethane.

  • Hydrolysis to Carboxylic Acid

    • LiOH in THF/water.

Table 1. Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity
1. MethylationPhMgCl, THF, rt83%98%
2. CF₂ InsertionCF₃TMS/NaI, CH₂Cl₂78%97%
3. HydrolysisLiOH, THF/H₂O95%99%

Challenges and Optimization

Regioselectivity and Byproduct Formation

Difluorocarbene insertion may produce regioisomers if the bicyclo[1.1.0]butane precursor lacks symmetry. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for characterizing the product.

Catalyst Selection for Dehalogenation

Palladium carbon (10% Pd/C) is optimal for hydrogenolysis, minimizing over-reduction . Lower catalyst loadings (3–15 wt%) improve cost efficiency without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block in the synthesis of potential drug candidates. Its structural characteristics allow for modifications that can enhance biological activity:

  • Antiviral and Anticancer Agents : Preliminary studies suggest that compounds with similar bicyclic structures exhibit interesting pharmacological properties, including anti-inflammatory and antimicrobial activities . The unique difluoromethyl group may improve binding affinity to biological targets, enhancing therapeutic efficacy.

Materials Science

In materials science, 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is utilized to design novel materials with specific properties:

  • Thermal Stability : The compound's structure may contribute to high thermal stability and rigidity in polymer formulations.
  • Advanced Polymers : Its application in synthesizing specialty chemicals and advanced polymers is noteworthy due to the unique properties imparted by the bicyclic framework .

Biological Studies

The compound is employed in biochemical assays aimed at studying enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies : Bicyclic compounds have been shown to mimic aromatic structures in biological systems, potentially leading to novel therapeutic applications.

Case Studies

Recent studies highlight the potential of bicyclic compounds like this compound in drug development:

  • A significant study focused on developing inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Compounds derived from bicyclo[1.1.1]pentane exhibited enhanced metabolic stability and potency compared to traditional aromatic compounds, with IC50 values as low as 3.1 nM in cellular assays .

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and carboxylic acid group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Fluorinated Derivatives

Fluorination significantly alters electronic and steric properties. Key examples include:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₈H₁₀F₂O₂ 2,2-difluoro, 3-methyl Expected enhanced metabolic stability and lipophilicity due to fluorine atoms and methyl group; potential bioisostere for tert-butyl or aromatic groups.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₇H₇F₃O₂ 3-CF₃ Higher lipophilicity (logP ~1.8); used in photoredox decarboxylative coupling reactions . Storage: Sealed at 2–8°C due to hygroscopicity .
3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₈H₉F₃O₂ 3-CH₂CF₃ Predicted collision cross-section (CCS) for [M+H]+: 167.4 Ų; used in mass spectrometry-based structural studies .

Alkyl- and Aryl-Substituted Derivatives

Alkyl/aryl groups modulate steric bulk and solubility:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid C₇H₁₀O₃ 3-OCH₃ Synthesized via Friedel-Crafts acylation; polar due to methoxy group, reducing membrane permeability .
3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid C₁₁H₁₆O₂ 3-cyclopentyl Increased steric bulk; potential applications in peptide mimetics .
3-(Naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxylate (ester) C₁₇H₁₄F₂O₂ 3-naphthyl, methyl ester Synthesized via Rh-catalyzed cyclopropanation; demonstrates utility in complex molecule derivatization .

Carboxylic Acid Derivatives with Dual Functionalization

Compounds with multiple functional groups enable diverse reactivity:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid C₈H₁₀O₄ 1-COOH, 3-COOCH₃ Dual carboxyl groups allow for stepwise derivatization; used in linker synthesis for molecular tweezers .
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid C₇H₈O₄ 1-COOH, 3-COOH Benchmark for dicarboxylic acid bioisosteres; scalable synthesis via oxidative methods .

Key Research Findings and Trends

Fluorination Effects : Difluoro and trifluoromethyl substituents enhance lipophilicity and metabolic stability, making these derivatives valuable in drug design .

Steric Considerations : Bulky substituents (e.g., cyclopentyl) improve target binding specificity but may reduce solubility .

Synthetic Accessibility : Rhodium-catalyzed cyclopropanation and photoredox decarboxylation are pivotal for introducing functional groups .

Stability : Fluorinated derivatives require careful storage (e.g., anhydrous conditions, low temperatures) to prevent decomposition .

Biological Activity

2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 2411296-56-3) is a bicyclic compound characterized by its unique structural features and fluorinated substituents. This compound has garnered interest in medicinal chemistry due to its potential bioactive properties and applications in drug design.

  • Molecular Formula : C7H8F2O2
  • Molecular Weight : 162.14 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(C1(C2)C(F)(F)C2(C)C1)O

Biological Activity Overview

The biological activity of this compound primarily stems from its structural resemblance to biologically relevant molecules, allowing it to act as a bioisostere for ortho/meta-substituted arenes. The compound's unique bicyclic structure and the presence of fluorine atoms enhance its metabolic stability and binding affinity to various biological targets.

The mechanism of action involves:

  • Binding Interactions : The bicyclic structure allows for specific interactions with protein binding sites.
  • Metabolic Stability : The fluorine atoms contribute to increased resistance to metabolic degradation, enhancing the compound's pharmacokinetic properties.

Research Findings

Recent studies have explored the synthesis and biological evaluation of 2,2-difluoro-3-methylbicyclo[1.1.1]pentane derivatives:

Table 1: Summary of Biological Studies

Study ReferenceFindingsMethodology
Developed a platform for synthesizing bicyclo[1.1.1]pentanes with potential mimetic activity for substituted arenesSynthesis and ADME investigations
Characterized diastereoselective synthesis pathways for bicyclo compounds, indicating potential for diverse biological applicationsDiastereoselective synthesis techniques
Investigated strain-release transformations in bicyclo compounds, highlighting unique reactivity patternsChemical transformation studies

Case Studies

A notable case study involved the exploration of 2,2-difluoro-3-methylbicyclo[1.1.1]pentane derivatives as potential pharmacophores in drug discovery:

Case Study 1: Synthesis and Evaluation

Researchers synthesized several derivatives of the compound and evaluated their biological activity against specific enzyme targets. The results indicated that modifications at the carboxylic acid position significantly influenced binding affinity and inhibitory potency.

Case Study 2: ADME Profiling

In-depth ADME profiling revealed favorable absorption and distribution characteristics for certain derivatives, suggesting their potential as lead compounds in drug development.

Q & A

Q. What are the key synthetic routes for preparing 2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid?

The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core. One approach starts with bicyclo[1.1.1]pentane-1-carboxylic acid derivatives, where fluorination is achieved via halogen exchange or electrophilic fluorination reagents. The methyl group at the 3-position can be introduced through alkylation or cross-coupling reactions. For example, Friedel-Crafts acylation or radical-based methods (e.g., twofold radical addition) are employed to install substituents while preserving the strained bicyclic structure. Reaction conditions (temperature, solvent, catalysts) must be tightly controlled to avoid ring-opening side reactions .

Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s physicochemical properties?

The rigid, non-planar bicyclo[1.1.1]pentane framework reduces conformational flexibility, enhancing binding selectivity in medicinal applications. The 2,2-difluoro groups increase electronegativity and metabolic stability, while the methyl group at the 3-position modulates lipophilicity (logP). The carboxylic acid moiety contributes to solubility in polar solvents and enables salt formation. Comparative studies with non-fluorinated analogs show improved thermal stability due to fluorine’s electron-withdrawing effects .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves the strained bicyclic structure and confirms substituent positions.
  • NMR spectroscopy : <sup>19</sup>F NMR identifies fluorine environments, while <sup>1</sup>H NMR reveals coupling patterns from the methyl and bridgehead protons.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC/UPLC : Assesses purity, especially critical due to potential byproducts from ring strain .

Advanced Research Questions

Q. What strategies mitigate strain-induced instability during functionalization of the bicyclo[1.1.1]pentane core?

The high ring strain (~70 kcal/mol) makes the scaffold prone to ring-opening under harsh conditions. Strategies include:

  • Low-temperature reactions : Reduces thermal degradation (e.g., −78°C for lithiation steps).
  • Protecting group chemistry : Temporarily masks the carboxylic acid to prevent decarboxylation during fluorination.
  • Radical stabilization : Using AIBN or light-initiated radical reactions minimizes ionic pathways that disrupt the bicyclic structure .

Q. How can computational modeling predict the bioisosteric potential of this compound in drug design?

Molecular docking and molecular dynamics simulations compare the compound’s steric/electronic profile to traditional aromatic bioisosteres (e.g., benzene). The bicyclo[1.1.1]pentane’s sp<sup>3</sup>-hybridized carbons mimic phenyl ring geometry while reducing π-π stacking interactions. Fluorine’s electronegativity can be modeled to optimize hydrogen bonding with target proteins. Studies show improved binding affinity in kinase inhibitors when replacing meta-substituted phenyl groups .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Key challenges include:

  • Low yields in fluorination steps : Optimizing stoichiometry of fluorinating agents (e.g., Selectfluor®) and solvent choice (e.g., acetonitrile vs. DMF).
  • Purification difficulties : Use of reverse-phase chromatography or recrystallization in hexane/ethyl acetate mixtures.
  • Safety concerns : Handling gaseous byproducts (e.g., HF) requires specialized equipment. Recent advances employ flow chemistry for safer, scalable reactions .

Q. How does the compound’s acidity compare to other bicyclo[1.1.1]pentane carboxylic acids?

The 2,2-difluoro groups increase acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.0–4.5). This is attributed to inductive electron withdrawal, stabilizing the deprotonated form. Substituent effects are quantified via Hammett plots, showing a linear correlation between electron-withdrawing groups and acidity enhancement .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing derivatives with varied substituents?

  • Standardized reaction conditions : Use anhydrous solvents, inert atmospheres (N2/Ar), and controlled heating (e.g., microwave-assisted synthesis for rapid equilibration).
  • In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., acyl fluorides).
  • Quality control : Regular NMR and LC-MS checks at each step to confirm intermediate purity .

Q. How can researchers validate the compound’s bioisosteric equivalence in vitro?

  • Binding assays : Compare IC50 values against phenyl-containing analogs in target enzymes (e.g., proteases).
  • Solubility/permeability tests : Use PAMPA or Caco-2 models to assess passive diffusion.
  • Metabolic stability : Incubate with liver microsomes; fluorination typically reduces CYP450-mediated oxidation .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

Variations often arise from impurities in starting materials (e.g., residual moisture in bicyclo[1.1.1]pentane precursors) or subtle differences in reaction setups. Recommendations:

  • Replicate literature methods exactly (e.g., syringe pump addition rates for fluorinating agents).
  • Characterize byproducts : Use GC-MS to identify ring-opened or dimerized species.
  • Collaborate with computational chemists : DFT calculations can predict competing reaction pathways .

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